molecular formula C9H9IO2 B8717388 2-[(2-Iodophenoxy)methyl]oxirane CAS No. 75746-33-7

2-[(2-Iodophenoxy)methyl]oxirane

Cat. No. B8717388
Key on ui cas rn: 75746-33-7
M. Wt: 276.07 g/mol
InChI Key: DCTQHUBQXSEMEW-UHFFFAOYSA-N
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Patent
US04728666

Procedure details

To a round bottom flask under N2 was added 4.56 g (0.095 mole) of 50% NaH in oil. The NaH was washed twice with hexane, then 220 ml of DMF was added. Aliquots of 20.0 g (0.091 mole) of o-iodophenol were added over 15 minutes then 30.0 ml (0.450 mole) of epichlorohydrin was added and the solution heated to 70° C. After two hours the reaction was evaporated in vacuo, taken into CHCl3, washed with 10% NaOH, water, and brine and dried with MgSO4. The solvent was evaporated in vacuo to give 24.93 g of crude product. Distillation at 110°-114° C., 0.05 mm Hg gave 20.0 g (80.0%) of [(2-iodophenoxy)methyl]-oxirane.
Name
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH2:11]([CH:13]1[O:15][CH2:14]1)Cl>>[I:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:11][CH:13]1[CH2:14][O:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The NaH was washed twice with hexane
ADDITION
Type
ADDITION
Details
220 ml of DMF was added
CUSTOM
Type
CUSTOM
Details
After two hours the reaction was evaporated in vacuo
Duration
2 h
WASH
Type
WASH
Details
washed with 10% NaOH, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 24.93 g of crude product
DISTILLATION
Type
DISTILLATION
Details
Distillation at 110°-114° C.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(OCC2OC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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